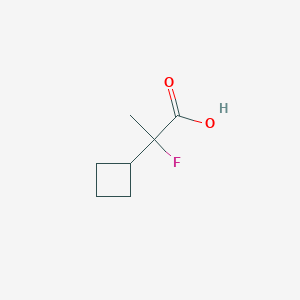![molecular formula C19H17N3O2 B3000358 N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428358-03-5](/img/structure/B3000358.png)
N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is not directly reported in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material to produce compounds with potential biological applications . This suggests that the synthesis of the compound may also involve the use of a starting material with an anti-inflammatory drug as a precursor, followed by a series of reactions to introduce the appropriate functional groups and achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of the compound of interest is likely complex, featuring a pyrazolo[5,1-b][1,3]oxazine ring system. This structure is indicative of a compound that could have multiple reactive sites and potentially interesting biological activity. The structure analysis of similar compounds, such as the 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, was established using various spectral data including IR, MS, 1H-NMR, and 13C-NMR . These techniques would be essential in confirming the structure of this compound as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of the compound would likely include condensation reactions, as seen in the synthesis of pyrazole and pyrazolopyrimidine derivatives . The reactivity of the compound could be influenced by the presence of the oxazine ring, which may participate in nucleophilic addition or substitution reactions. The biological evaluation of similar benzamide derivatives indicates that these compounds can bind to nucleotide protein targets, suggesting that the compound may also undergo biochemical interactions with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[5,1-b][1,3]oxazine ring system could confer rigidity to the molecule, potentially affecting its solubility and stability. The benzamide derivatives studied in the first paper were screened against various enzymes, indicating that these compounds have the potential to interact with biological systems, which could be a property shared by the compound . The cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of similar pyrazole derivatives suggests that the compound may also possess cytotoxic properties, which would be important for its potential use in medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis Techniques : This compound and its derivatives can be synthesized through reactions involving various primary and secondary amines, resulting in the formation of substituted amides and other complex molecules (Eleev et al., 2015).
- Formation of Heterocyclic Systems : Pyrazolo[5,1-b][1,3]oxazine derivatives can be utilized as starting materials for creating fused heterocyclic systems like pyrazolopyranopyrimidines, which are expected to have significant chemical and pharmacological activities (Mahmoud et al., 2017).
Pharmacological Activities
- Cytotoxicity : Some derivatives of this compound have shown cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells in vitro, suggesting potential for cancer research (Hassan et al., 2014).
- Anticancer Activities : Pyrazolo[5,1-b][1,3]oxazine derivatives have been investigated for their anticancer activities, with some showing promising results against specific cancer cell lines like MCF-7 human breast adenocarcinoma (Abdellatif et al., 2014).
Other Biological Activities
- Antimicrobial Activity : Derivatives of this compound have been synthesized with the objective of studying their antimicrobial activities, showing potential in combating various microbial infections (El-hashash et al., 2012).
- Insecticidal Agents : Novel biologically active heterocyclic compounds incorporating pyrazolo[5,1-c][1,2,4]triazine, among others, have been synthesized for potential use as insecticidal agents (Soliman et al., 2020).
Mécanisme D'action
Target of Action
It is known that oxazine derivatives have been evaluated for their anticancer activity against colorectal cancer cell lines .
Mode of Action
It has been found that certain oxazine derivatives can inhibit the activation of nuclear factor kappa b (nf-κb), a protein complex that controls transcription of dna, cytokine production, and cell survival .
Biochemical Pathways
The inhibition of nf-κb can affect a variety of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis .
Result of Action
It has been found that certain oxazine derivatives can inhibit the activation of nf-κb, which can lead to a decrease in inflammation and potentially inhibit the growth of cancer cells .
Propriétés
IUPAC Name |
N-(2-phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-13-18-22(21-17)11-6-12-24-18)20-16-10-5-4-9-15(16)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBAZJBKLGUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

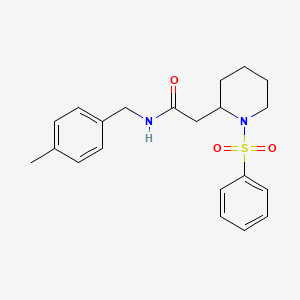

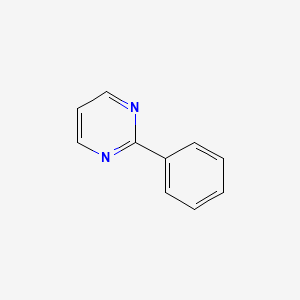
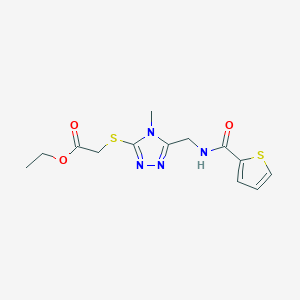


![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)
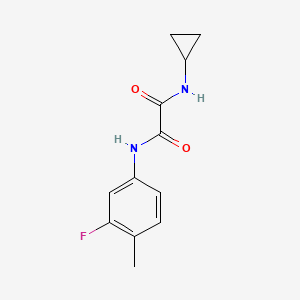

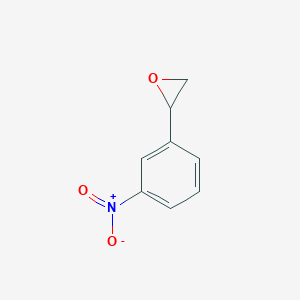
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B3000290.png)

